molecular formula C17H15ClN2O B13961217 2,3,5,6-Tetrahydro-5-(2-chlorophenyl)-imidazo(2,1-a)isoquinolin-5-ol CAS No. 56882-50-9

2,3,5,6-Tetrahydro-5-(2-chlorophenyl)-imidazo(2,1-a)isoquinolin-5-ol

Cat. No.: B13961217
CAS No.: 56882-50-9
M. Wt: 298.8 g/mol
InChI Key: UHCJZTKRADXJBR-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol is a complex heterocyclic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group and a tetrahydroimidazoisoquinoline core. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of 2-chlorobenzylamine with a suitable isoquinoline precursor under acidic conditions. The reaction conditions often include the use of catalysts such as palladium or nickel to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process. Additionally, the development of green chemistry approaches, such as the use of water as a solvent and catalyst-free reactions, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Chlorophenyl)-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol is unique due to its specific structural features, such as the presence of a chlorophenyl group and a tetrahydroimidazoisoquinoline core. These features contribute to its distinct biological activities and make it a valuable compound for scientific research and drug development .

Properties

CAS No.

56882-50-9

Molecular Formula

C17H15ClN2O

Molecular Weight

298.8 g/mol

IUPAC Name

5-(2-chlorophenyl)-3,6-dihydro-2H-imidazo[2,1-a]isoquinolin-5-ol

InChI

InChI=1S/C17H15ClN2O/c18-15-8-4-3-7-14(15)17(21)11-12-5-1-2-6-13(12)16-19-9-10-20(16)17/h1-8,21H,9-11H2

InChI Key

UHCJZTKRADXJBR-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=N1)C3=CC=CC=C3CC2(C4=CC=CC=C4Cl)O

Origin of Product

United States

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